molecular formula C8H14ClNO2 B1626529 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS No. 333389-44-9

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Cat. No.: B1626529
CAS No.: 333389-44-9
M. Wt: 191.65 g/mol
InChI Key: WWHZELYGAZRGKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Detecting Carbonyl Compounds

A study by Houdier et al. (2000) explored the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for measuring carbonyl compounds in water samples. This probe represents an evolution of a related molecule, offering improved sensitivity for detecting small amounts of aldehydes and ketones, such as formaldehyde and acetone, even at concentrations below 1 μM (Houdier et al., 2000).

Radiosynthesis of Herbicides and Safeners

Latli and Casida (1995) conducted a study on the radiosynthesis of the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148, crucial for investigating their metabolism and mode of action. This synthesis involved reductive dehalogenation using tritium gas, highlighting the role of chloroacetamides in herbicide research (Latli & Casida, 1995).

Synthesis of 2-Azetidinones

A study by Jarrahpour and Zarei (2009) utilized the Vilsmeier reagent for synthesizing 2-azetidinones. This approach involved direct ketene-imine cycloaddition under mild conditions, highlighting the versatility of chloroacetamide derivatives in synthesizing various cyclic and spirocyclic compounds (Jarrahpour & Zarei, 2009).

Copper(I) Complexes with Pyridylmethylamide Ligands

Yang, Powell, and Houser (2007) explored the structural variation in copper(I) complexes with pyridylmethylamide ligands. This research demonstrated the formation of mononuclear and dimeric Cu(I) species, providing insight into the coordination chemistry and geometric analysis of such compounds (Yang, Powell, & Houser, 2007).

Anticancer, Anti-Inflammatory, and Analgesic Activities of Acetamide Derivatives

Rani et al. (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents. This study highlighted the pharmaceutical applications of chloroacetamide derivatives, particularly in developing new therapeutic agents (Rani et al., 2014).

Stereo- and Enantioselective Degradation of Acetamide Pesticides

Mueller and Buser (1995) studied the stereo- and enantioselective degradation of acetamide pesticides in soil and sewage sludge. This research is significant for understanding the environmental behavior and biodegradation of chloroacetamide herbicides (Mueller & Buser, 1995).

Cytochrome P450 System in Acetochlor Biodegradation

Wang et al. (2015) investigated the role of the cytochrome P450 system in the biodegradation of acetochlor, a widely used herbicide. Their research contributes to the understanding of the metabolic pathways involved in the environmental processing of chloroacetamide herbicides (Wang et al., 2015).

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2,3)6(11)5-10-7(12)4-9/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZELYGAZRGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514199
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333389-44-9
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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